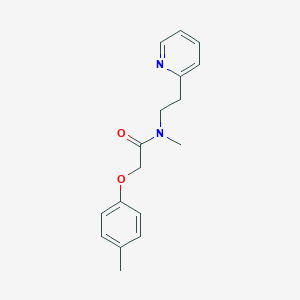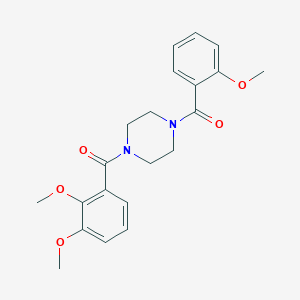![molecular formula C23H26ClN3O2 B247354 1-{[1-(2-Chlorobenzoyl)-3-piperidinyl]carbonyl}-4-phenylpiperazine](/img/structure/B247354.png)
1-{[1-(2-Chlorobenzoyl)-3-piperidinyl]carbonyl}-4-phenylpiperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-{[1-(2-Chlorobenzoyl)-3-piperidinyl]carbonyl}-4-phenylpiperazine, commonly known as CPP, is a chemical compound that has been extensively studied for its potential therapeutic applications. CPP is a piperazine derivative that has been shown to have a wide range of biological effects, including antipsychotic, antidepressant, and anxiolytic properties.
作用机制
CPP acts as a dopamine D3 receptor antagonist, serotonin 5-HT1A receptor agonist, and serotonin 5-HT2C receptor antagonist. These actions are thought to contribute to its therapeutic effects, particularly in the treatment of psychiatric disorders.
Biochemical and Physiological Effects
CPP has been shown to have a wide range of biochemical and physiological effects. It has been shown to increase dopamine release in the prefrontal cortex and striatum, which may contribute to its antipsychotic effects. CPP has also been shown to increase serotonin release in the hippocampus, which may contribute to its antidepressant effects. In addition, CPP has been shown to decrease anxiety-like behavior in animal models.
实验室实验的优点和局限性
CPP has several advantages for use in lab experiments. It has been extensively studied and has a well-characterized mechanism of action. CPP is also relatively easy to synthesize, which makes it readily available for use in experiments. However, there are also limitations to the use of CPP in lab experiments. It has been shown to have limited selectivity for dopamine D3 receptors, which may limit its therapeutic potential. In addition, CPP has been shown to have some side effects, such as motor impairment and sedation, which may complicate interpretation of experimental results.
未来方向
There are several future directions for research on CPP. One area of interest is the potential use of CPP in the treatment of substance abuse. Further studies are needed to determine the optimal dosing regimen and potential side effects of CPP in this context. Another area of interest is the potential use of CPP in the treatment of psychiatric disorders, such as schizophrenia and depression. Further studies are needed to determine the efficacy and safety of CPP in these populations. Finally, further studies are needed to better understand the mechanism of action of CPP, particularly with regard to its effects on dopamine and serotonin neurotransmission.
合成方法
CPP can be synthesized using a variety of methods, including the reaction of 1-benzoyl-4-phenylpiperazine with thionyl chloride and N-methylpiperidine, followed by reaction with 2-chlorobenzoyl chloride. Another method involves the reaction of 1-benzoyl-4-phenylpiperazine with 2-chlorobenzoyl chloride and N-methylpiperidine in the presence of triethylamine.
科学研究应用
CPP has been extensively studied for its potential therapeutic applications. It has been shown to have antipsychotic, antidepressant, and anxiolytic properties. CPP has also been studied for its potential use in the treatment of substance abuse, as it has been shown to reduce drug-seeking behavior in animal models.
属性
分子式 |
C23H26ClN3O2 |
|---|---|
分子量 |
411.9 g/mol |
IUPAC 名称 |
[1-(2-chlorobenzoyl)piperidin-3-yl]-(4-phenylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C23H26ClN3O2/c24-21-11-5-4-10-20(21)23(29)27-12-6-7-18(17-27)22(28)26-15-13-25(14-16-26)19-8-2-1-3-9-19/h1-5,8-11,18H,6-7,12-17H2 |
InChI 键 |
ZRNGRMRMCZUWGG-UHFFFAOYSA-N |
SMILES |
C1CC(CN(C1)C(=O)C2=CC=CC=C2Cl)C(=O)N3CCN(CC3)C4=CC=CC=C4 |
规范 SMILES |
C1CC(CN(C1)C(=O)C2=CC=CC=C2Cl)C(=O)N3CCN(CC3)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-methyl-N-[2-(2-pyridinyl)ethyl]cyclohexanamine](/img/structure/B247272.png)

![N-methyl-N-[2-(pyridin-2-yl)ethyl]biphenyl-4-carboxamide](/img/structure/B247278.png)
![3,5-dimethoxy-N-methyl-N-[2-(2-pyridinyl)ethyl]benzamide](/img/structure/B247280.png)

![3-fluoro-N-methyl-N-[2-(pyridin-2-yl)ethyl]benzamide](/img/structure/B247287.png)
![N-methyl-2-phenoxy-N-[2-(2-pyridinyl)ethyl]acetamide](/img/structure/B247288.png)
![N,3-dimethyl-N-[2-(2-pyridinyl)ethyl]butanamide](/img/structure/B247289.png)
![2-fluoro-N-methyl-N-[2-(2-pyridinyl)ethyl]benzamide](/img/structure/B247290.png)

![2-(4-Chloro-phenoxy)-1-[4-(2-fluoro-benzoyl)-piperazin-1-yl]-ethanone](/img/structure/B247294.png)


